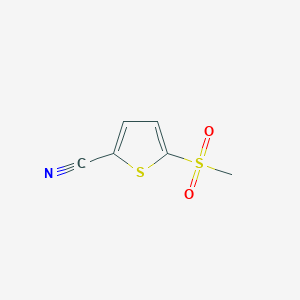![molecular formula C17H26N2O5 B2420004 Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate CAS No. 2241141-26-2](/img/structure/B2420004.png)
Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are often used as protecting groups for amines in organic synthesis . The tert-butyl group is attached to the nitrogen atom of the carbamate group. These compounds are usually solid and have a high melting point .
Synthesis Analysis
Tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually carried out in an organic solvent at room temperature .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate group (O=C=O-N), where the nitrogen is bonded to a tert-butyl group. The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) and an amine (NH2) .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also participate in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Tert-butyl carbamates are usually solid at room temperature. They have a high melting point and are soluble in common organic solvents . The exact physical and chemical properties would depend on the specific compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been used in the asymmetric Mannich reaction, which is crucial for creating chiral amino carbonyl compounds. This reaction is significant for the synthesis and purification of various compounds (Yang, Pan, & List, 2009).
- Preparation in Diels-Alder Reactions : The compound is also involved in the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating its utility in the synthesis of heterocycles (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis
- Synthesis of Amino Acids : The compound has been used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack and is critical for creating amino acid analogues with specific chiral properties (Arvanitis et al., 1998).
Medicinal Chemistry and Drug Development
- Synthesis of Biologically Active Compounds : This chemical is essential in synthesizing intermediates for various biologically active compounds like omisertinib (AZD9291). It demonstrates its importance in drug development and the synthesis of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
- Photoredox-Catalyzed Reactions : The compound has been utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is significant for constructing 3-aminochromones and further diversifying amino pyrimidine applications (Wang et al., 2022).
Mécanisme D'action
The exact mechanism of action would depend on the specific compound and its application. In general, tert-butyl carbamates can act as protecting groups for amines in organic synthesis. They prevent the amine group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)23-14(21)18-10-11-7-8-12(13(20)9-11)19-15(22)24-17(4,5)6/h7-9,20H,10H2,1-6H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCUGSHQGTREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)
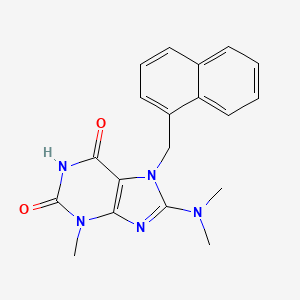
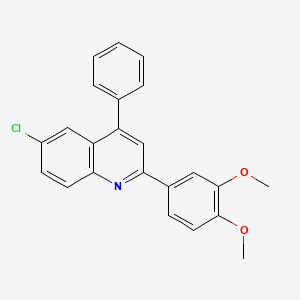
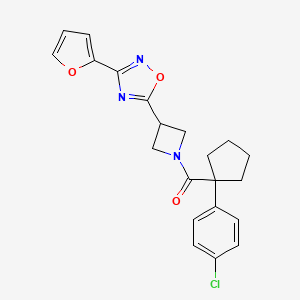

![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
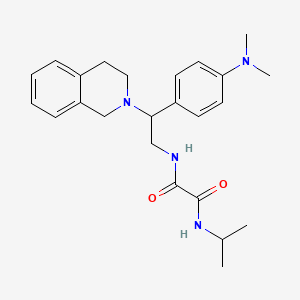
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)
